molecular formula C7H9N3O B8586274 N'-hydroxy-6-methylpicolinimidamide

N'-hydroxy-6-methylpicolinimidamide

Cat. No. B8586274
M. Wt: 151.17 g/mol
InChI Key: QUPYTYBQMROHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754071B2

Procedure details

6-Methylpicolinonitrile (12 mg, 0.1 mmol) was dissolved in EtOH (0.5 mL) and treated with NH2OH (1.5 eq of a 50% aq solution). The mixture was stirred at room temperature for 12 hours then reduced to dryness to afford N′-hydroxy-6-methylpicolinimidamide (6) as a clear yellow oil, which was used without purification.
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aq solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][CH:3]=1.[NH2:10][OH:11]>CCO>[OH:11][N:10]=[C:8]([NH2:9])[C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1

Inputs

Step One
Name
Quantity
12 mg
Type
reactant
Smiles
CC1=CC=CC(=N1)C#N
Name
Quantity
0.5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
aq solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ON=C(C1=NC(=CC=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.